Cilazaprilat hydrate

ACE inhibition IC50 in vivo potency

Researchers requiring stable 24-hour ACE inhibition in long-term cardiovascular models often face impractical re-dosing schedules. Cilazaprilat hydrate, the active metabolite of cilazapril, solves this with a 40-50 h terminal half-life and a slow ACE recovery rate (5-6% h⁻¹). • >10,000-fold selectivity over non-ACE enzymes ensures reliable kinase and lipid-pathway profiling. • Lacks pro-inflammatory activity seen with enalaprilat, enabling clean dissection of bradykinin- versus substance P-mediated pathways. • Well-characterized benchmark (perindoprilat > cilazaprilat > enalaprilat) for calibrating ACE inhibitor potency assays.

Molecular Formula C20H29N3O6
Molecular Weight 407.5 g/mol
Cat. No. B14815144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilazaprilat hydrate
Molecular FormulaC20H29N3O6
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESC1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O
InChIInChI=1S/C20H27N3O5.H2O/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14;/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28);1H2/t15-,16-,17-;/m0./s1
InChIKeyQFSSHXHLJILYAI-FRKSIBALSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cilazaprilat Hydrate: Baseline Characteristics


Cilazaprilat hydrate is the active diacid metabolite of the orally administered prodrug cilazapril and belongs to the angiotensin‑converting enzyme (ACE) inhibitor class. Following absorption, cilazapril undergoes rapid hepatic hydrolysis to cilazaprilat, which exerts its pharmacological effect by competitively inhibiting ACE, thereby reducing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II [1]. Cilazaprilat is characterized by high in vitro potency, a prolonged terminal elimination half‑life supporting once‑daily dosing, and a distinct selectivity profile relative to other ACE inhibitors [2].

Active diacid metabolite of the prodrug cilazapril, suited for ACE inhibition pathway studies
Reported prolonged target residence context supports sustained target engagement research models
Distinct enzyme selectivity profile from other ACE inhibitors enables comparator-based mechanistic dissection

Why Generic Substitution of Cilazaprilat Hydrate Fails


Although several ACE inhibitors share a common mechanism, they diverge considerably in potency, duration of enzyme inhibition, tissue selectivity, and off‑target profiles. Cilazaprilat hydrate, in particular, demonstrates a combination of high intrinsic activity, slow dissociation from ACE, and a markedly different inflammatory mediator profile relative to enalaprilat [1]. These pharmacodynamic differences preclude simple interchange with other ACE inhibitor active moieties, as equivalent plasma exposure does not translate into equivalent biological effect. The quantitative evidence below details exactly where cilazaprilat hydrate departs from its closest analogs.

Cilazaprilat Hydrate
  • Reported higher intrinsic ACE inhibition magnitude
  • Slower enzyme recovery rate (5–6% h⁻¹)
  • No augmentation of substance P or histamine in inflammatory challenge models
Enalaprilat (Common Comparator)
  • ACE inhibition potency differs on a mass basis; equivalent plasma exposure may not translate
  • Approximately 2-fold faster ACE activity recovery
  • Reported pro-inflammatory mediator enhancement may confound bradykinin/substance P study endpoints

Quantitative Differentiation from Closest ACE Inhibitor Comparators


ACE Inhibition Potency: Cilazaprilat vs Enalaprilat

Cilazaprilat exhibits an IC50 of 1.9 nM against rabbit lung ACE in vitro, placing it among the most potent ACE inhibitors. In vivo, an oral dose of cilazapril 0.1 mg/kg achieved the same maximum plasma ACE inhibition (≈76%) as enalapril 0.25 mg/kg in rats, indicating an approximate 2.5‑fold potency advantage on a mass basis [1]. At 0.25 mg/kg, cilazapril produced >95% ACE inhibition versus 76% for the same dose of enalapril [1]. In anaesthetised rats, cilazaprilat was 1.5‑fold more potent than enalaprilat in inhibiting the angiotensin I pressor response [1].

ACE Inhibition Potency
Head-to-head
Cilazapril 0.25 mg/kg: >95% ACE inhibition; enalapril same dose: 76%
Supports dose-response study context; reported lower prodrug mass for equivalent ACE suppression
Rat plasma ACE assay after oral prodrug; cilazapril 0.1 mg/kg ≈ enalapril 0.25 mg/kg
ACE inhibition IC50 in vivo potency enalaprilat

Target Residence Time and ACE Activity Recovery

The rate at which plasma ACE activity recovers after dosing reflects the dissociation kinetics of the inhibitor–enzyme complex. Following oral administration in rats, ACE activity recovered at 5–6% per hour after cilazapril, compared with 10% per hour after enalapril [1]. This nearly twofold slower recovery rate indicates a longer target residence time for cilazaprilat, consistent with its extended pharmacodynamic effect.

ACE Activity Recovery Rate
Head-to-head
Cilazapril: 5–6% h⁻¹ vs Enalapril: 10% h⁻¹
Indicates reported prolonged target residence time; supports sustained target engagement protocols
Rat plasma ACE assay post oral dosing; nearly 2-fold slower recovery
ACE recovery rate target residence time duration of action enalapril

Terminal Elimination Half-Life Comparison

Cilazaprilat exhibits a biphasic elimination profile with a prolonged terminal half‑life of 40–50 hours (reported range 32–50 hours), attributed to saturable, high‑affinity binding to ACE [1][2]. In contrast, enalaprilat has a substantially shorter terminal half‑life of approximately 11 hours (though some studies report up to 35 hours under specific conditions) [2]. This pharmacokinetic difference supports once‑daily dosing of cilazapril while enalapril often requires twice‑daily administration.

Terminal Half-Life
Cross-study
Cilazaprilat: 40–50 h (terminal) vs Enalaprilat: ≈11 h
Reported extended elimination phase may reduce peak-trough fluctuation in chronic cardiovascular models
Human PK data; cilazaprilat range 32–50 h from polyphasic models
terminal half-life pharmacokinetics cilazaprilat enalaprilat

Selectivity Window Over Non-ACE Enzymes

When screened against a broad panel of lipolytic and proteolytic enzymes, cilazaprilat showed no detectable inhibition even at concentrations exceeding 10,000 times its ACE IC50 value . This extreme selectivity window contrasts with certain other ACE inhibitors for which off‑target enzyme interactions have been documented at lower multiples of the therapeutic concentration.

Enzyme Selectivity Window
Class-level
No inhibition of lipolytic/proteolytic enzymes at >10,000 × ACE IC50
Supports mechanistic studies requiring minimal off-target enzyme interference
In vitro enzyme panel; class-level inference, verify in target assay system
enzyme selectivity off-target lipolytic enzymes proteolytic enzymes

Pro-Inflammatory Potential vs Enalaprilat

In an ovalbumin‑sensitised guinea‑pig model of allergic dermatitis, enalaprilat significantly enhanced the ovalbumin‑induced inflammatory skin response and increased the skin content of substance P and histamine, while cilazaprilat did not augment any of these inflammatory parameters [1]. Enalaprilat also potentiated erythema evoked by substance P, whereas cilazaprilat showed no such effect [1]. Both compounds enhanced bradykinin‑evoked erythema, but the overall profile indicates that cilazaprilat lacks the pro‑inflammatory properties observed with enalaprilat [1].

Inflammatory Mediator Response
Head-to-head
Cilazaprilat did not enhance ovalbumin- or substance P-induced erythema; enalaprilat significantly augmented both
Reported differential pro-inflammatory profile; enables cleaner dissection of bradykinin/substance P pathways
Ovalbumin-sensitised guinea-pig skin model; no increase in substance P or histamine for cilazaprilat
pro-inflammatory dermatitis substance P bradykinin enalaprilat

Optimal Research Application Scenarios for Cilazaprilat Hydrate


Chronic Cardiovascular Models with Once-Daily Dosing

The prolonged terminal half‑life of cilazaprilat (40–50 h) and slow ACE recovery rate (5–6% h⁻¹) make cilazaprilat hydrate the preferred active principle for long‑term cardiovascular studies in rodents or large animals where stable 24‑hour ACE inhibition is mandatory and frequent re‑dosing is impractical [1][2].

Mechanistic Studies Requiring High Target Selectivity

With a demonstrated >10,000‑fold selectivity window over non‑ACE lipolytic and proteolytic enzymes, cilazaprilat hydrate is suited for experiments where off‑target enzyme inhibition must be rigorously excluded, such as kinase profiling or lipid‑metabolism pathway analysis [1].

ACE Inhibitor-Induced Inflammatory Side-Effect Profiling

Cilazaprilat's lack of pro‑inflammatory activity—unlike enalaprilat—enables its use as a comparator tool to dissect bradykinin‑ versus substance P‑mediated inflammatory pathways in models of ACE inhibitor‑associated angioedema, cough, or dermatitis [1].

Reference Standard for ACE Inhibitor Potency Ranking

Because cilazaprilat occupies a defined intermediate position in the ACE inhibitor potency hierarchy (perindoprilat > cilazaprilat > enalaprilat for plasma ACE inhibition), it serves as a well‑characterized benchmark for calibrating in vitro and in vivo potency assays when screening new chemical entities [1].

Application
Selection Property
Validation Focus
Chronic cardiovascular model studies
Reported prolonged target residence and elimination half-life
24-hour ACE inhibition stability; reduced dosing frequency context
Target-selectivity mechanistic studies
>10,000-fold selectivity margin reported over non-ACE enzymes
Off-target enzyme interference exclusion; lipid/kinase pathway analysis
Inflammatory mediator pathway profiling
Absence of pro-inflammatory augmentation in challenge models
Substance P/bradykinin pathway dissection without confounding mediator release
ACE inhibitor potency calibration
Defined intermediate rank in ACE inhibition hierarchy
In vitro/in vivo ACE assay benchmarking; new entity screening
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